Melleolide K

Description

Properties

Molecular Formula |

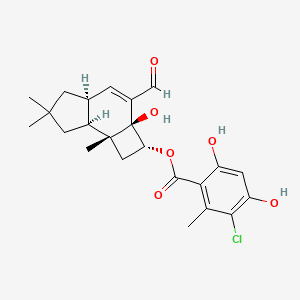

C23H27ClO6 |

|---|---|

Molecular Weight |

434.9 g/mol |

IUPAC Name |

[(2R,2aS,4aS,7aS,7bR)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-4,6-dihydroxy-2-methylbenzoate |

InChI |

InChI=1S/C23H27ClO6/c1-11-18(15(26)6-16(27)19(11)24)20(28)30-17-9-22(4)14-8-21(2,3)7-12(14)5-13(10-25)23(17,22)29/h5-6,10,12,14,17,26-27,29H,7-9H2,1-4H3/t12-,14+,17-,22-,23+/m1/s1 |

InChI Key |

UHFQTECWVLYLBG-PPUVGZBRSA-N |

Isomeric SMILES |

CC1=C(C(=CC(=C1Cl)O)O)C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@H]4[C@@H]3CC(C4)(C)C)C=O)O)C |

Canonical SMILES |

CC1=C(C(=CC(=C1Cl)O)O)C(=O)OC2CC3(C2(C(=CC4C3CC(C4)(C)C)C=O)O)C |

Synonyms |

melleolide K melleolide-K |

Origin of Product |

United States |

Preparation Methods

Medium Composition and Growth Parameters

This compound production employs submerged fermentation in a glucose-peptone medium supplemented with KH₂PO₄ (0.3%) and MgSO₄·7H₂O (0.1%). The process involves two phases:

-

Static Phase : Initial inoculation at 27°C for 7 days to establish mycelial biomass.

-

Agitated Phase : Stirring at 130 rpm for an additional 7 days to induce secondary metabolite synthesis.

Table 1: Fermentation Medium Composition

| Component | Concentration (%) |

|---|---|

| Glucose | 1.0 |

| Peptone | 0.5 |

| KH₂PO₄ | 0.3 |

| MgSO₄·7H₂O | 0.1 |

Yield optimization studies indicate that extending the agitated phase beyond 14 days reduces productivity due to nutrient depletion.

Extraction and Primary Purification

Post-fermentation, the mycelial cake is separated by filtration and extracted twice with methanol (1 L per 5 L broth). The combined methanol extract is evaporated to a brown oil (7.6 g from 5 L broth) and subjected to silica gel column chromatography using stepwise elution with CHCl₃-MeOH mixtures.

Table 2: Silica Gel Chromatography Elution Profile

| Fraction | Solvent Ratio (CHCl₃:MeOH) | Target Compound |

|---|---|---|

| 1 | 100:0 | This compound |

| 2 | 50:1 | Melleolide L |

| 3 | 10:1 | Melleolide M |

This compound-rich fractions (1.7 g) are further purified via Sephadex LH-20 chromatography with CHCl₃-MeOH (1:1), yielding 548 mg of crude product.

High-Performance Liquid Chromatography (HPLC)

Final purification uses reverse-phase HPLC (Capcell Pak UG column, 2.0 × 25 cm) with CH₃CN-H₂O (65:35) at 10 mL/min.

Table 3: HPLC Purification Parameters

| Parameter | Specification |

|---|---|

| Column | Capcell Pak UG |

| Mobile Phase | CH₃CN:H₂O (65:35) |

| Flow Rate | 10 mL/min |

| Detection | UV at 219 nm |

| Yield | 149 mg from 548 mg crude |

Structural Characterization

Spectroscopic Analysis

This compound (C₂₃H₂₇ClO₆) is characterized by:

Table 4: Key NMR Assignments

| Position | δₕ (ppm) | δ_C (ppm) |

|---|---|---|

| C-1 | 9.44 | 192.5 |

| C-12 | 5.32 | 121.8 |

| C-15 | 1.29 | 22.4 |

X-Ray Crystallography

The absolute configuration of this compound derivatives is confirmed via X-ray analysis of 2,4-dinitrophenylhydrazone crystals, revealing a 7R,8R stereochemistry.

Yield Optimization Strategies

Q & A

Q. What are the primary methods for isolating and structurally characterizing Melleolide K?

this compound is typically isolated from fungal cultures (e.g., Guyanagaster necrorhiza) using chromatographic techniques such as HPLC or column chromatography. Structural elucidation involves spectroscopic methods:

- NMR (1D and 2D experiments like COSY, ROESY) to determine carbon-hydrogen frameworks and stereochemistry.

- ECD spectroscopy for absolute configuration determination by comparing experimental spectra with known analogs .

- Mass spectrometry (HR-ESI-MS) for molecular formula confirmation.

Q. What initial bioactivities have been reported for this compound?

this compound has shown moderate antimicrobial activity against Bacillus subtilis and Staphylococcus aureus, with MIC values ranging from 12.5–25 μg/mL. Weak cytotoxicity (IC₅₀ > 50 μM) was observed in murine fibroblast (L929) and cervical cancer (KB3.1) cell lines .

Q. Which fungal species are known to produce this compound, and how does its yield vary across strains?

this compound is primarily isolated from Armillaria and Guyanagaster species. Yield optimization involves adjusting fermentation conditions (e.g., temperature, media composition) and using elicitors like methyl jasmonate to enhance sesquiterpene production .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., varying cytotoxicity across studies) may arise from differences in:

- Assay protocols : Standardize cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity).

- Compound purity : Validate purity (>95%) via HPLC and quantify impurities using LC-MS.

- Statistical analysis : Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance .

Q. What experimental strategies are effective for synthesizing this compound analogs to improve bioactivity?

Semi-synthetic modification of the protoilludane core structure can be achieved through:

- Esterification : Introduce acyl groups at the C-6′ position to enhance antimicrobial potency.

- Epoxidation : Modify the sesquiterpene backbone to alter cytotoxicity profiles.

- SAR studies : Compare analog activity using dose-response curves and molecular docking to identify key pharmacophores .

Q. How should researchers design dose-response experiments to evaluate this compound’s mechanism of action?

- Concentration range : Test 0.1–100 μM with logarithmic increments.

- Controls : Include vehicle (DMSO) and positive controls (e.g., fluconazole for antifungal assays).

- Endpoint assays : Use resazurin reduction for viability, ROS detection kits for oxidative stress, and Western blotting for apoptosis markers (e.g., caspase-3) .

Methodological Guidance

- Reproducibility : Document fermentation conditions (media pH, agitation speed) and purification steps in supplementary materials .

- Ethical compliance : For cytotoxicity assays, follow institutional guidelines for cell line use and disposal .

- Data validation : Use triplicate experiments and report mean ± SEM. Share raw data via repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.